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Compound of Interest

Compound Name: PROTRIPTYLINE-D3

CAS No.: 136765-50-9

Cat. No.: B588566

Get Quote

Executive Summary
Protriptyline-D3 (N-methyl-d3-protriptyline) is the stable isotope-labeled analog of the tricyclic

antidepressant (TCA) protriptyline.[1] It serves as the gold-standard internal standard (IS) for

the quantification of protriptyline in biological matrices via LC-MS/MS.

The critical technical consideration for this compound is the position of the deuterium label on

the N-methyl group. Because the primary metabolic pathway of protriptyline involves N-

demethylation, the metabolic fate of the label differs from the parent drug's core structure. This

guide details the divergence between parent and IS metabolism, the specific degradation

vulnerabilities of the secondary amine, and the self-validating analytical protocols required for

rigorous data integrity.
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Parameter Specification

Compound Name Protriptyline-D3 Hydrochloride

Chemical Name
N-(methyl-d3)-5H-dibenzo[a,d]cycloheptene-5-

propanamine hydrochloride

CAS Number 1435934-21-6 (Free base form often cited)

Molecular Formula C₁₉H₁₈D₃N[1][2][3][4][5][6][7] · HCl

Molecular Weight 266.42 g/mol (Free Base) / 302.88 g/mol (Salt)

Label Position N-Methyl group (CD₃)

Isotopic Purity Typically ≥ 99% Deuterium

Isotopic Stability & Kinetic Isotope Effect (KIE)
The deuterium label is located on the terminal methyl group attached to the nitrogen.

Chemical Stability: The C-D bond is shorter and stronger than the C-H bond, rendering the

methyl group chemically stable under standard storage conditions. Exchange with solvent

protons does not occur at the methyl position (unlike the amine N-H proton).

Metabolic Instability: The label is metabolically labile. If the molecule undergoes N-

demethylation (the major metabolic route), the CD₃ group is cleaved, resulting in an

unlabeled metabolite.

Metabolic Pathway: Parent vs. Deuterated
Understanding the metabolic divergence is crucial for interpreting MS data. While the parent

drug produces active metabolites, the D3 internal standard will lose its mass shift if it enters the

primary metabolic pathway.

Primary Pathways
N-Demethylation (Major): Mediated by CYP450 enzymes (primarily CYP2C19, with

contributions from CYP1A2/3A4). This reaction removes the N-methyl group.
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Parent: Forms Norprotriptyline (Desmethylprotriptyline).

Protriptyline-D3:[1][4] Forms Unlabeled Norprotriptyline. The D3 label is lost as

formaldehyde-d2/d3.

10-Hydroxylation (Minor): Mediated largely by CYP2D6. Occurs at the benzylic carbon on

the central ring.

Parent: Forms 10-Hydroxyprotriptyline.

Protriptyline-D3:[1][4] Forms 10-Hydroxyprotriptyline-D3. The label is retained.

Metabolic Pathway Diagram (DOT)
The following diagram illustrates the fate of the deuterium label during metabolism.
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Figure 1: Metabolic divergence of Protriptyline-D3. Note the loss of the isotopic tag during the

N-demethylation pathway.

Degradation Profile & Stability
Researchers must distinguish between metabolic degradation (in vivo) and chemical

degradation (in vitro/storage).

Forced Degradation Pathways
Protriptyline-D3 is a secondary amine with a tricyclic core. It is susceptible to specific stress

conditions.[7][8]
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Stress Condition
Primary
Degradation
Product

Mechanism D3 Label Status

Oxidation (H₂O₂)
Protriptyline-D3 N-

Oxide

Electrophilic attack on

Nitrogen
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Photolysis (UV)
Polymer/Cyclized

variants

Radical-mediated ring

closure
Retained (Usually)

Acid/Base Hydrolysis Stable (Core is robust) N/A Retained

Thermal (>60°C)
10-Oxo-Protriptyline-

D3
Benzylic oxidation Retained
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Figure 2: Primary chemical degradation pathways for Protriptyline-D3 under stress conditions.

Analytical Protocol: Self-Validating LC-MS/MS
To ensure scientific integrity, the analytical method must account for the isotopic mass shift and

potential back-exchange.

Mass Spectrometry Transitions (MRM)
The fragmentation of Protriptyline typically involves the loss of the amine side chain or the

formation of the tropylium-like ring ion.
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Precursor Ion (Q1): Protonated molecule [M+H]⁺.

Product Ion (Q3): The tropylium core (m/z 155) or the side chain fragment.

Critical Note: If the Q3 fragment is the tricyclic ring system (m/z 191 or 155), it does not contain

the N-methyl group. Therefore, the product ion mass is identical for both Parent and D3.

Specificity is achieved solely by the Q1 mass shift.

Analyte Precursor (Q1) Product (Q3)
Collision
Energy (eV)

Structural
Origin of
Fragment

Protriptyline 264.2 155.1 25

Dibenzo-

cycloheptene

Ring

Protriptyline-D3 267.2 155.1 25

Dibenzo-

cycloheptene

Ring (Label Lost)

Alt. Transition 267.2 191.1 20

Loss of

Dimethylamine-

d3

Step-by-Step Extraction Protocol (Self-Validating)
This protocol uses a "Internal Standard First" approach to validate recovery and matrix effect

compensation.

IS Spiking: Add 20 µL of Protriptyline-D3 working solution (100 ng/mL in MeOH) to 100 µL

of plasma before any other step.

Validation: This ensures the IS experiences the exact same extraction efficiency as the

analyte.

Alkaline Modification: Add 50 µL of 0.5 M Na₂CO₃ (pH ~11).
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Causality: Protriptyline is a base (pKa ~10). High pH suppresses ionization, driving the

drug into the organic phase.

Liquid-Liquid Extraction (LLE): Add 600 µL of Hexane:Isoamyl Alcohol (98:2). Vortex 5 mins.

Selectivity: Non-polar solvent minimizes extraction of polar interferences (phospholipids).

Separation: Centrifuge at 10,000 x g for 5 mins. Freeze the aqueous layer (dry ice bath) and

decant the organic top layer.

Reconstitution: Evaporate organic layer under N₂. Reconstitute in 100 µL Mobile Phase

(20% ACN / 80% Water + 0.1% Formic Acid).

Check: Inject.[6][9] If D3 peak area varies >15% between samples, matrix suppression is

occurring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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